Topotecan Hydrochloride
Descripción general
Descripción
Topotecan Hydrochloride is the hydrochloride salt of a semisynthetic derivative of camptothecin with antineoplastic activity. During the S phase of the cell cycle, topotecan selectively stabilizes topoisomerase I-DNA covalent complexes, inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when complexes are encountered by the DNA replication machinery. Camptothecin is a cytotoxic quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata.
An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA TOPOISOMERASES, TYPE I.
See also: Topotecan (has active moiety).
Aplicaciones Científicas De Investigación
Glioma Cell Sensitivity : Topotecan increases DNA/topoisomerase I complex formation in human malignant glioma cell lines, indicating its potential use in treating gliomas (Schmidt et al., 2001).
Ovarian and Colorectal Cancer : It's used in ovarian and colorectal cancer due to its inhibition of topoisomerase I (Mathijssen et al., 2002).
Small Cell Lung Cancer and Ovarian Cancer : Topotecan has shown significant antitumor activity in small cell lung cancer and ovarian cancer patients (Kollmannsberger et al., 1999).
Brain Tumor Treatments : Its ability to penetrate the cerebrospinal fluid makes it effective against brain tumors, including gliomas (Blaney et al., 1993).
Chronic Lymphocytic Leukemia : Topotecan targets topoisomerase I and is effective in treating chronic lymphocytic leukemia (O’Brien et al., 1995).
Pediatric Solid Tumors : It's beneficial in treating refractory or recurrent solid tumors in children, particularly neuroblastomas and soft tissue sarcomas (Pérez Martínez et al., 2003).
Ovarian Carcinoma and Lung Cancer : Topotecan has shown clinical efficacy in treating ovarian carcinoma and lung cancer (Ferrari & Danova, 1999).
Radiation Therapy Enhancement : It can enhance the sensitivity of cells to gamma-radiation, suggesting a potential role in combination with radiation therapy (Mattern et al., 1991).
Cervical Cancer : Topotecan is used in the treatment of cervical cancer, highlighting its broad spectrum of effectiveness against various cancers (Cheng et al., 2011).
Ovarian Cancer Second-Line Treatment : As a second-line treatment in ovarian cancer, it has shown a considerable response rate (Creemers et al., 1996).
Mecanismo De Acción
Target of Action
Topotecan primarily targets DNA topoisomerase I , an enzyme that plays a crucial role in DNA replication, recombination, and repair . This enzyme relieves torsional strain in DNA by inducing reversible single-strand breaks .
Mode of Action
Topotecan interacts with its target, DNA topoisomerase I, during the S-phase of DNA synthesis . It binds to the topoisomerase I-DNA complex and prevents the re-ligation of these single-strand breaks . This interaction results in the accumulation of cleavable complexes and single-strand DNA breaks .
Pharmacokinetics
The pharmacokinetic properties of topotecan, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are crucial for its therapeutic efficacy . Renal function is an important determinant of topotecan clearance and, consequently, of susceptibility to hematologic toxicity at a given dose .
Result of Action
The molecular and cellular effects of topotecan’s action include the reduction of cellular proliferation and the induction of apoptosis in cancer cells . It has been shown to significantly down-regulate estrogen receptor alpha (ERα/ESR1) and antiapoptotic BCL2 genes in addition to many other p53-regulated genes .
Action Environment
Environmental factors, such as the extent of prior myelosuppressive chemotherapy and renal impairment, can influence the action, efficacy, and stability of topotecan . For instance, the risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .
Safety and Hazards
Topotecan is associated with severe and often cumulative hematologic and nonhematologic toxicities, limiting dose intensity . It may cause genetic defects and accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects associated with therapeutic use include decreased white blood cells (leukopenia), gastrointestinal disturbances, diarrhea, fever, vasodilation, liver enzyme changes, fatigue, weakness, loss of hair, hypersensitivity reactions .
Direcciones Futuras
Topotecan-based combination regimens in the first-line treatment of NSCLC have demonstrated promising antitumor activities with favorable toxicity profiles . Many topotecan combination regimens have induced stable disease, a response that may offer meaningful clinical benefit in the palliative treatment of patients with advanced disease .
Análisis Bioquímico
Biochemical Properties
Topotecan exerts its effects by inhibiting DNA topoisomerases, specifically type I . DNA topoisomerases are enzymes that regulate DNA topology and facilitate nuclear processes such as DNA replication, recombination, and repair . Topotecan binds to the topoisomerase I-DNA complex and prevents the re-ligation of single-strand breaks .
Cellular Effects
Topotecan is believed to exert its cytotoxic effects during the S-phase of DNA synthesis . It causes the accumulation of cleavable complexes and single-strand DNA breaks . This leads to DNA damage and eventually triggers cell death or apoptosis .
Molecular Mechanism
The molecular mechanism of Topotecan involves its interaction with the topoisomerase I-DNA complex . Topotecan binds to this complex and inhibits the re-ligation of the cleaved DNA strand . This results in the accumulation of single-strand DNA breaks, leading to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Topotecan has shown to have a rapid entry into cells, with the maximal concentration achieved within 10 minutes . Over time, the effects of Topotecan may change due to factors such as drug stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Topotecan vary with different dosages in animal models . For instance, in a study involving rabbits, it was found that the administration of Topotecan at a dose of 30µg (equivalent to 60µg in humans) achieved the IC90 across the rabbit vitreous .
Metabolic Pathways
Topotecan undergoes metabolism in the liver . The metabolic pathways include N-dealkylation (producing N-demethyltopotecan) and glucuronidation . Hepatic metabolism of Topotecan, mediated by CYP isoenzymes, is of minor quantitative importance .
Transport and Distribution
Topotecan is a substrate of the ATP-binding cassette transporters P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP) . These transporters can limit the transfer of Topotecan into cells or across cellular interfaces . BCRP and P-gp transport Topotecan into the ventricular cerebrospinal fluid and out of brain parenchyma through the blood-brain barrier .
Subcellular Localization
It is known that Topotecan, like other topoisomerase inhibitors, acts in the cell nucleus to inhibit the activity of topoisomerase I
Propiedades
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHQBMTXTWTJV-BQAIUKQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045952 | |
Record name | Topotecan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119413-54-6 | |
Record name | Topotecan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119413-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topotecan hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Topotecan hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, hydrochloride (1:1), (4S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOPOTECAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956S425ZCY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.